

Synonyms and alternative names for Basic green 4 dye.

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Compound of Interest

Compound Name: Basic green 4

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A Comprehensive Technical Guide to Basic Green 4 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Basic Green 4**, a versatile triphenylmethane dye widely known by its common name, Malachite Green. This document consolidates its chemical identity, physical and chemical properties, and detailed experimental protocols for its application in various research and development settings.

Synonyms and Alternative Names

Basic Green 4 is known by a multitude of synonyms and alternative names in commercial and scientific literature. Proper identification is crucial for sourcing and for the accurate interpretation of research data.

Common Name: Malachite Green[1][2][3][4][5]

Chemical Names:

- N,N,N',N'-Tetramethyl-4,4'-diaminotriphenylcarbenium chloride/oxalate
- [4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride[6]

Colour Index (C.I.) Names:

- C.I. **Basic Green 4**[\[6\]](#)[\[7\]](#)
- C.I. 42000[\[7\]](#)

Trade Names and Other Synonyms:

- Aniline Green[\[6\]](#)
- Benzaldehyde Green[\[6\]](#)
- China Green[\[6\]](#)
- Diamond Green B[\[6\]](#)[\[7\]](#)
- Emerald Green
- Fast Green
- Light Green N[\[6\]](#)
- Solid Green O[\[6\]](#)
- Victoria Green B[\[6\]](#)[\[7\]](#)
- Acryl Brilliant Green B[\[3\]](#)
- Aizen Malachite Green Crystals[\[3\]](#)
- Astra Malachite Green B[\[3\]](#)
- Astrazon Green M[\[3\]](#)
- Remacryl Green 3B[\[3\]](#)
- Synacril Green G[\[3\]](#)
- Tetrophene Green M[\[3\]](#)

Chemical and Physical Properties

Basic Green 4 is typically available as either a chloride or an oxalate salt. These properties are essential for preparing solutions and understanding the dye's behavior in various experimental conditions.

Property	Value	References
Chemical Formula	C ₂₃ H ₂₅ ClN ₂ (Chloride Salt) / C ₅₂ H ₅₄ N ₄ O ₁₂ (Oxalate Salt)	[8][9][10]
Molecular Weight	364.91 g/mol (Chloride Salt) / 927.00 g/mol (Oxalate Salt)	[9][11]
CAS Number	569-64-2 (Chloride Salt) / 2437-29-8 (Oxalate Salt)	[8][9]
Appearance	Green crystals with a metallic luster or a dark violet/light green powder.	[2][3][6]
Solubility	Very soluble in water and ethanol, resulting in a blue-green solution. Also soluble in methanol and amyl alcohol.	[2][12]
Maximum Absorption (λ _{max})	617-621 nm in water.	[1][7]
pH Indicator Range	pH 0.2 (yellow) - 1.8 (green); pH 11.6 (green) - 14.0 (colorless).	[13]
Chemical Behavior	In concentrated sulfuric acid, it appears yellow and turns dark orange upon dilution. In concentrated nitric acid, it is orange and becomes orange-brown upon dilution. A greenish-white precipitate forms in the presence of sodium hydroxide.	[3][12]

Experimental Protocols

This section provides detailed methodologies for key applications of **Basic Green 4** in a research setting.

Schaeffer-Fulton Endospore Staining

This is a differential staining technique used to visualize bacterial endospores.

Principle: The keratin-rich, impermeable coat of endospores resists staining. Heat is used as a mordant to drive the primary stain, malachite green, into the endospore. The vegetative cells are subsequently decolorized with water and counterstained with safranin.^{[1][2][12]}

Materials:

- Microscope slides
- Bunsen burner or slide warmer
- Staining rack
- Malachite Green solution (0.5% or 1% w/v aqueous)
- Safranin solution (0.5% w/v aqueous)
- Bibulous paper
- Immersion oil

Procedure:

- Prepare a thin smear of the bacterial culture on a clean microscope slide.
- Allow the smear to air dry completely.
- Heat-fix the smear by passing the slide through the flame of a Bunsen burner 2-3 times.
- Place the slide on a staining rack over a beaker of boiling water (steam bath).

- Cover the smear with a piece of blotting paper cut to size and saturate it with malachite green solution.
- Steam the slide for 5 minutes, keeping the paper moist by adding more malachite green as needed.
- Remove the slide from the steam bath, let it cool, and then rinse thoroughly with tap water until the water runs clear.
- Flood the smear with the safranin counterstain for 30-60 seconds.
- Rinse the slide with tap water and blot dry with bibulous paper.
- Examine the slide under oil immersion microscopy.

Expected Results:

- Endospores: Bright green
- Vegetative cells: Pinkish-red



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Caption: Workflow for the Schaeffer-Fulton endospore staining method.

Malachite Green Phosphate Assay

This colorimetric assay is used to determine the concentration of free orthophosphate in a sample. It is widely used in enzyme kinetics, particularly for phosphatases and ATPases.[5][14]

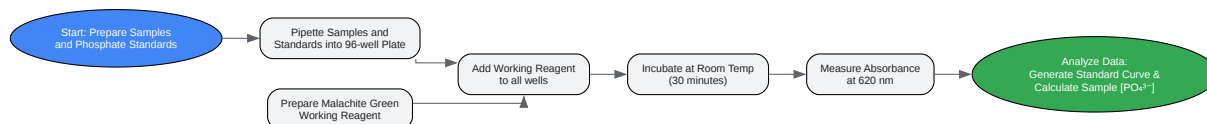
Principle: In an acidic medium, molybdate and malachite green form a complex with inorganic orthophosphate. The intensity of the resulting green color is directly proportional to the phosphate concentration and can be measured spectrophotometrically at approximately 620-660 nm.[5]

Materials:

- Malachite Green Reagent A (containing malachite green and acid)
- Malachite Green Reagent B (containing molybdate)
- Phosphate Standard (e.g., 1 mM KH_2PO_4)
- 96-well microplate
- Microplate reader

Procedure (based on a commercial kit):

- Prepare a series of phosphate standards by diluting the stock solution to concentrations ranging from 0 to 40 μM .
- Prepare a Working Reagent by mixing 100 volumes of Reagent A with 1 volume of Reagent B. This should be prepared fresh.
- Add 80 μL of your samples and standards to individual wells of the 96-well plate.
- Add 20 μL of the Working Reagent to each well.
- Incubate the plate at room temperature for 30 minutes to allow for color development.
- Measure the absorbance at 620 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the phosphate concentration in the samples by interpolating their absorbance values on the standard curve.



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Caption: General workflow for the Malachite Green phosphate assay.

Cytotoxicity Assays

Basic Green 4 has demonstrated cytotoxicity, and its effects on cell viability can be quantified using various standard assays.

Principle: The cytotoxicity of malachite green can be assessed by exposing cell lines to varying concentrations of the dye and measuring endpoints such as mitochondrial activity (MTT assay), membrane integrity (LDH assay), or lysosomal function (Neutral Red Uptake assay).

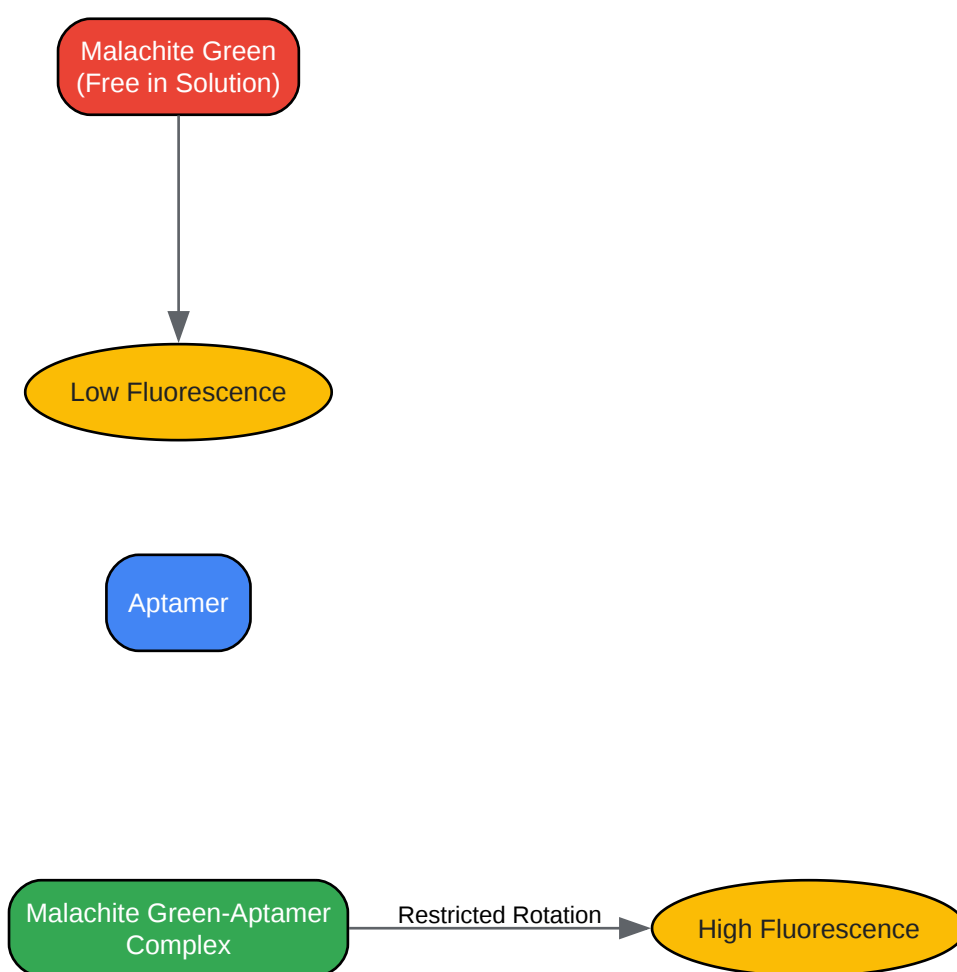
General Protocol for MTT Assay:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Basic Green 4** for a specified duration (e.g., 24, 48, or 72 hours).
- Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Aptamer-Based Fluorescent Detection

Basic Green 4 can function as a "light-up" fluorescent probe when it binds to a specific nucleic acid sequence known as an aptamer.[15][16][17]

Principle: In solution, malachite green has very low fluorescence. However, when it binds to its specific aptamer, its rotational freedom is restricted, causing a significant increase in its fluorescence quantum yield.[18] This principle can be harnessed to detect the presence of specific nucleic acids or to develop biosensors.



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Caption: Principle of Malachite Green as a light-up fluorescent probe.

Applications in Drug Development and Research

- **Antifungal and Antiparasitic Agent:** **Basic Green 4** has been historically used in aquaculture to control fungal and parasitic infections.[1] Its efficacy against organisms like *Candida*

albicans has been studied, revealing that it can induce oxidative stress, disrupt iron metabolism, and alter cellular respiration.

- **Enzyme Assays:** The phosphate assay is a critical tool in drug discovery for screening inhibitors of enzymes like phosphatases, ATPases, and GTPases.
- **Cytotoxicity Screening:** As a known cytotoxic agent, it can be used as a positive control in the development and validation of new cytotoxicity assays.
- **Biosensor Development:** The interaction with specific aptamers allows for the development of highly specific fluorescent probes for the detection of nucleic acids and other target molecules in diagnostic and research applications.[16][17]
- **Histological Stain:** Beyond endospore staining, it is used as a counterstain in other histological procedures, such as the Giménez stain for Rickettsia.[19]

Safety and Handling

Basic Green 4 is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the dye. All work should be conducted in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional and local regulations.

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